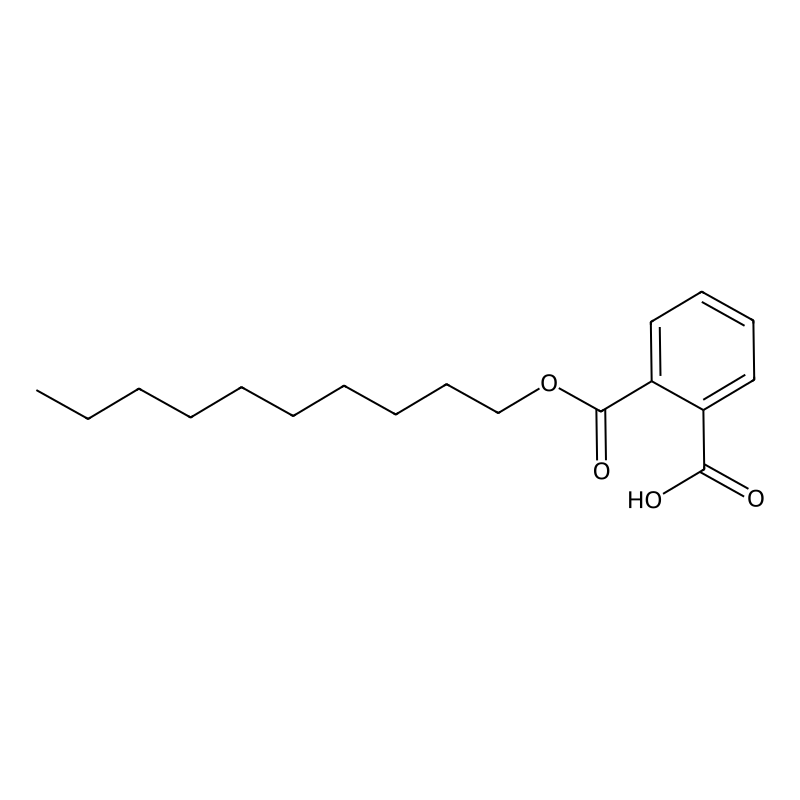Decyl hydrogen phthalate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis:
DHP can act as a precursor to other organic compounds. Its carboxylic acid group allows for various chemical transformations, such as esterification and amidation reactions. These reactions can be used to synthesize complex organic molecules for research purposes like drug development or material science studies [].
Reference Standard:
DHP can serve as a reference standard in analytical chemistry. Its well-defined chemical structure and properties make it a reliable benchmark for identification and quantification of similar compounds in various analytical techniques like chromatography and mass spectrometry [].
Decyl hydrogen phthalate is an organic compound with the chemical formula . It is classified as a phthalate ester, which are commonly used as plasticizers in various applications. This compound typically appears as a colorless liquid with a mild odor and exhibits low water solubility while being more soluble in organic solvents. Its properties make it suitable for enhancing the flexibility and durability of plastics, particularly polyvinyl chloride.
- Esterification: It can be synthesized through the reaction of phthalic anhydride with decanol, resulting in the formation of decyl hydrogen phthalate and the release of water.
- Hydrolysis: In the presence of water and under acidic or basic conditions, decyl hydrogen phthalate can hydrolyze to yield phthalic acid and decanol.
- Reactivity with Acids: The compound reacts with strong acids, generating heat and potentially leading to vigorous reactions, especially with oxidizing agents .
Decyl hydrogen phthalate is primarily synthesized through the following method:
- Esterification Reaction:
- Combine phthalic anhydride with excess decanol.
- Use an acid catalyst (such as sulfuric acid) to facilitate the reaction.
- Heat the mixture to promote ester formation while removing water produced during the reaction.
This method allows for the production of various isomeric forms of decyl hydrogen phthalate depending on the specific alcohol used.
Uniqueness of Decyl Hydrogen Phthalate:
- It has a relatively lower molecular weight compared to some other common plasticizers, which may influence its physical properties and applications.
- Its specific structure allows it to interact differently with polymers compared to longer-chain analogs like di(2-ethylhexyl) phthalate.
Research on interaction studies involving decyl hydrogen phthalate has focused on its behavior in various environments:
- Environmental Persistence: Studies indicate that phthalates can persist in the environment, leading to bioaccumulation in aquatic organisms.
- Toxicological Studies: Investigations into its potential toxic effects have shown that it may disrupt endocrine functions, similar to other phthalates.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]
Pictograms

Irritant








